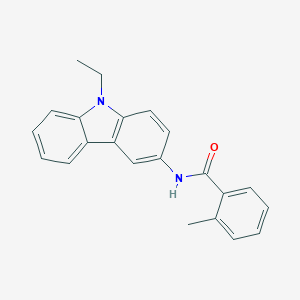
N-(9-ethyl-9H-carbazol-3-yl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9-ethyl-9H-carbazol-3-yl)-2-methylbenzamide is a compound that belongs to the class of organic compounds known as carbazoles. Carbazoles are nitrogen-containing aromatic heterocyclic compounds that exhibit a wide range of biological activities and are used in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-2-methylbenzamide typically involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 2-methyl-benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the pure compound .
Analyse Des Réactions Chimiques
N-(9-ethyl-9H-carbazol-3-yl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like manganese dioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Condensation: The compound can participate in condensation reactions with other carbonyl compounds to form Schiff bases
Applications De Recherche Scientifique
N-(9-ethyl-9H-carbazol-3-yl)-2-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a potential candidate for drug development.
Medicine: It is studied for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Mécanisme D'action
The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-2-methylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to inhibition or activation of their functions. For example, it can inhibit the activity of protease enzymes by binding to their active sites, thereby preventing the breakdown of proteins .
Comparaison Avec Des Composés Similaires
N-(9-ethyl-9H-carbazol-3-yl)-2-methylbenzamide can be compared with other carbazole derivatives such as:
9-Ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester: This compound has similar structural features but different functional groups, leading to variations in its chemical and biological properties.
N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine: This compound contains an isoxazole ring, which imparts different reactivity and biological activities compared to this compound.
This compound stands out due to its unique combination of the carbazole moiety and the benzamide group, which contributes to its diverse range of applications and biological activities.
Propriétés
Formule moléculaire |
C22H20N2O |
|---|---|
Poids moléculaire |
328.4g/mol |
Nom IUPAC |
N-(9-ethylcarbazol-3-yl)-2-methylbenzamide |
InChI |
InChI=1S/C22H20N2O/c1-3-24-20-11-7-6-10-18(20)19-14-16(12-13-21(19)24)23-22(25)17-9-5-4-8-15(17)2/h4-14H,3H2,1-2H3,(H,23,25) |
Clé InChI |
DCRBXFFLHBYTAD-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C)C4=CC=CC=C41 |
SMILES canonique |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C)C4=CC=CC=C41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















